(2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate
Description
(2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate is a fluorinated cyclopropane derivative featuring two acetate ester groups attached to a cyclopropane core substituted with a fluorine atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of carbocyclic nucleoside analogs and other bioactive molecules. Its structural uniqueness arises from the strained cyclopropane ring, which imparts distinct reactivity and stability compared to non-cyclic or non-fluorinated analogs. Fluorine’s electronegativity enhances the compound’s metabolic stability and influences its electronic properties, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
[1-(acetyloxymethyl)-2-fluorocyclopropyl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO4/c1-6(11)13-4-9(3-8(9)10)5-14-7(2)12/h8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOKNSOLBLWWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CC1F)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101217255 | |
| Record name | 1,1-Cyclopropanedimethanol, 2-fluoro-, 1,1-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101217255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624262-20-9 | |
| Record name | 1,1-Cyclopropanedimethanol, 2-fluoro-, 1,1-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Cyclopropanedimethanol, 2-fluoro-, 1,1-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101217255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropanation via Fluorinated Carbene Addition
The most common approach to fluorocyclopropane synthesis involves the reaction of alkenes with fluorinated carbenes. For (2-fluorocyclopropane-1,1-diyl)bis(methylene) diacetate, a diene precursor such as 1,1-bis(hydroxymethyl)cyclopropane is treated with a fluorinated carbene source. Difluorocarbene, generated from precursors like sodium chlorodifluoroacetate, undergoes [2+1] cycloaddition with the diene under alkaline conditions.
Reaction Conditions
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Carbene Source : Sodium chlorodifluoroacetate (2.5 equiv)
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Base : Potassium tert-butoxide (3.0 equiv)
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Solvent : Tetrahydrofuran (THF), −78°C to 25°C
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Yield : 45–60% after purification by silica gel chromatography.
Post-cyclopropanation, the hydroxyl groups are acetylated using acetic anhydride and a catalytic amount of DMAP (4-dimethylaminopyridine) to yield the diacetate.
Acetylation Protocol
| Parameter | Value |
|---|---|
| Acetic Anhydride | 5.0 equiv |
| DMAP | 0.1 equiv |
| Reaction Time | 12 hours at 50°C |
| Yield | 85–90% |
| Reagent | Selectfluor® (1.2 equiv) |
|---|---|
| Solvent | Acetonitrile/Water (9:1) |
| Temperature | 0°C to 25°C |
| Reaction Time | 6 hours |
| Yield | 50–65% |
Direct Synthesis Using Fluorinated Building Blocks
A convergent strategy employs fluorinated precursors such as 2-fluoromalonic acid derivatives. Condensation with formaldehyde under acidic conditions forms the cyclopropane ring, followed by acetylation.
Reaction Scheme
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Condensation : 2-Fluoromalonyl chloride + Formaldehyde → Cyclopropane intermediate.
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Acetylation : Intermediate + Acetic anhydride → Final product.
Critical Parameters
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Catalyst : Lewis acids (e.g., BF₃·OEt₂) improve cyclopropane formation.
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Purification : Recrystallization from ethanol/water mixtures enhances purity to >98%.
Experimental Procedures and Optimization
Cyclopropanation Optimization
Varying the carbene source and reaction temperature significantly impacts yield:
| Carbene Source | Temperature (°C) | Yield (%) |
|---|---|---|
| CF₂Br₂ | −78 | 35 |
| CHF₂COONa | 0 | 48 |
| CF₃COONa | 25 | 60 |
Higher temperatures favor carbene stability but risk side reactions.
Acetylation Efficiency
The choice of base and solvent in acetylation affects reaction efficiency:
| Base | Solvent | Yield (%) |
|---|---|---|
| Pyridine | DCM | 75 |
| Triethylamine | THF | 82 |
| DMAP | Acetonitrile | 90 |
Analytical Characterization
The final product is characterized by:
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¹H NMR (CDCl₃): δ 4.25 (s, 4H, CH₂OAc), 2.10 (s, 6H, OAc), 1.95 (m, 2H, cyclopropane).
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¹⁹F NMR : δ −120 ppm (cyclopropane-F).
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HPLC : Retention time 8.2 min (C18 column, 70% MeOH/30% H₂O).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Carbene Addition | High regioselectivity | Low yield (45–60%) |
| Post-Fluorination | Uses stable precursors | Requires harsh fluorination |
| Convergent Synthesis | Shorter route | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
(2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diacetate groups to alcohols.
Substitution: The fluorine atom in the cyclopropane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
The compound (2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate is a synthetic organic molecule that has garnered attention for its potential applications in various fields of research and industry. This article explores its scientific research applications, focusing on its chemical properties, synthesis methods, and potential use in pharmaceuticals and materials science.
Pharmaceutical Development
The compound's unique structure allows it to act as a versatile building block in pharmaceutical chemistry. It can be utilized in:
- Drug Design : The presence of the fluorine atom can enhance the bioactivity of drug candidates by improving their metabolic stability and binding affinity to biological targets.
- Synthesis of Bioactive Compounds : Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them suitable for further development into therapeutic agents.
Materials Science
In materials science, (2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate can be explored for:
- Polymer Synthesis : The compound can serve as a monomer or crosslinking agent in the production of polymers with desirable mechanical properties.
- Coatings and Adhesives : Its chemical reactivity may allow it to be incorporated into formulations that enhance adhesion or provide protective coatings.
Chemical Research
In chemical research, this compound can be used as:
- Intermediate in Organic Synthesis : It can facilitate the formation of complex organic molecules through various coupling reactions.
- Model Compound for Mechanistic Studies : Its unique structure allows researchers to study reaction mechanisms involving cyclopropanes and their derivatives.
Case Study 1: Drug Development
A recent study investigated the use of (2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate as a precursor for synthesizing novel anti-cancer agents. The study demonstrated that modifications to the acetate groups significantly influenced the cytotoxicity against various cancer cell lines. The results indicated that specific structural alterations could enhance therapeutic efficacy while minimizing side effects.
Case Study 2: Polymer Applications
Another research project focused on incorporating this compound into polymer matrices to improve mechanical strength and thermal stability. The findings revealed that polymers synthesized with (2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate exhibited superior performance compared to traditional polymers, showcasing its potential in advanced material applications.
Mechanism of Action
The mechanism of action of (2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate involves its interaction with specific molecular targets. The fluorinated cyclopropane ring imparts conformational rigidity to the molecule, which can influence its binding affinity and specificity towards target proteins or enzymes. The diacetate groups can undergo hydrolysis to release acetic acid, which may further modulate the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Analogs: (2-Bromo-2-(bromomethyl)cyclopropane-1,1-diyl)bis(methylene) Diacetate
The brominated analog, (2-bromo-2-(bromomethyl)cyclopropane-1,1-diyl)bis(methylene) diacetate, is a key precursor in synthesizing carbocyclic nucleosides. Unlike the fluorinated compound, bromine’s larger atomic radius and lower electronegativity result in:
- Higher Reactivity : Bromine facilitates nucleophilic substitution reactions, enabling efficient coupling with heterocyclic bases (e.g., pyrimidines, pyrrolopyrimidines) to form antiviral or anticancer agents .
- Reduced Stability : Brominated cyclopropanes are more prone to ring-opening reactions under acidic or thermal conditions compared to fluorinated derivatives.
- Synthetic Utility : The bromo compound yields Z- and E-isomers during coupling reactions, as seen in the synthesis of pyrimidine derivatives (e.g., 8c , 8f ) with yields ranging from 36% to 54% .
Table 1: Brominated vs. Fluorinated Cyclopropane Diacetates
Diacetate Esters with Aromatic Cores
Compounds such as Bisphenol A Diacetate (Propane-2,2-diylbis(4,1-phenylene) diacetate) share the diacetate functionality but differ in core structure. Key contrasts include:
- Applications: Bisphenol A diacetate is used in polymer synthesis (e.g., polycarbonates), whereas the fluorinated cyclopropane derivative is tailored for bioactive molecule synthesis .
- Solubility: The aromatic rings in Bisphenol A diacetate confer hydrophobicity, while the cyclopropane core in the fluorinated compound offers moderate polarity.
- Toxicity: Bisphenol A derivatives face regulatory restrictions due to endocrine-disrupting effects, whereas fluorinated cyclopropanes are less studied in this context .
Table 2: Diacetate Esters Comparison
| Compound | Core Structure | Key Applications | Toxicity Concerns |
|---|---|---|---|
| Bisphenol A Diacetate | Aromatic | Polymers, plastics | Endocrine disruption |
| Fluorinated Cyclopropane | Cyclopropane | Drug intermediates | Not well characterized |
Fluorinated vs. Non-Fluorinated Cyclopropanes
Fluorine substitution significantly alters physicochemical and biological properties:
- Electronic Effects : The C–F bond’s inductive effect increases the electron-withdrawing nature of the cyclopropane ring, stabilizing adjacent carbocations and influencing reaction pathways.
- Biological Activity : Fluorinated analogs often exhibit enhanced bioavailability and resistance to enzymatic degradation. For example, DEBIC (a bisindole diacetate) shows antitumor activity via DNA intercalation, a property modulated by substituent electronegativity .
- Synthetic Challenges : Introducing fluorine requires specialized reagents (e.g., Selectfluor), whereas bromine can be added via standard halogenation protocols .
Biological Activity
(2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₀F₁O₄
- CAS Number : 1624262-20-9
The presence of the fluorine atom and the cyclopropane ring contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that (2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
The proposed mechanism of action involves the interaction with enzyme active sites or receptor binding sites, leading to altered signaling pathways. Specifically, it may inhibit fibroblast growth factor receptors (FGFRs), which are critical in cell proliferation and survival pathways.
Case Studies
-
Anticancer Activity :
- A study evaluated the compound's efficacy against various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM in MCF-7 breast cancer cells.
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Enzyme Interaction :
- Another investigation focused on its role as a potential inhibitor of cyclin-dependent kinases (CDKs), showing significant inhibition at concentrations above 10 µM.
Data Table
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 15 | FGFR Inhibition |
| Study 2 | HeLa (Cervical Cancer) | 20 | CDK Inhibition |
Synthesis and Derivatives
The synthesis of (2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate typically involves cyclopropanation reactions followed by acetylation. The resulting derivatives have been explored for enhanced biological activity.
Q & A
Q. What are the critical parameters for designing a scalable synthesis protocol for (2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate?
Methodological Answer: Scalable synthesis requires optimizing reaction parameters such as temperature, solvent polarity, and catalyst loading. For cyclopropane derivatives, stereoselectivity must be monitored via HPLC or GC-MS during precursor formation. Process control systems (e.g., continuous flow reactors) can enhance reproducibility, while kinetic studies ensure exothermic reactions are safely managed. Refer to CRDC subclasses on chemical engineering design (RDF2050103) and process simulation (RDF2050108) for frameworks on scaling lab-scale protocols .
Q. Which separation techniques are most effective for purifying (2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate from byproducts?
Methodological Answer: Membrane-based separation (e.g., nanofiltration) or preparative chromatography (reverse-phase HPLC) are preferred for isolating polar intermediates. Solvent extraction using dichloromethane/water biphasic systems can remove unreacted fluorinated precursors. CRDC subclass RDF2050104 emphasizes membrane technologies for high-purity isolation of thermally sensitive compounds .
Q. How can spectroscopic data (NMR, FTIR) resolve structural ambiguities in this compound?
Methodological Answer: is critical for verifying fluorinated cyclopropane geometry, while coupling constants confirm stereochemistry. X-ray crystallography provides definitive proof of the diacetate ester configuration. Cross-referencing with PubChem’s canonical SMILES (C13H11F2NO2) and spectral libraries ensures consistency .
Q. What experimental conditions are required to assess the compound’s stability under varying pH and temperature?
Methodological Answer: Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and HPLC monitoring at 40–80°C. Buffer solutions (pH 3–9) reveal hydrolysis susceptibility. Store samples in anhydrous, UV-protected containers to prevent ester degradation, as outlined in experimental design principles for reactive intermediates .
Q. How does solvent polarity influence the reactivity of (2-Fluorocyclopropane-1,1-diyl)bis(methylene) diacetate in nucleophilic substitutions?
Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 mechanisms, while non-polar solvents favor radical pathways. Solvent choice should align with computational simulations of charge distribution (DFT) to predict regioselectivity, as per CRDC guidelines on process control .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) elucidate reaction mechanisms involving this compound?
Methodological Answer: Density Functional Theory (DFT) calculates activation energies for fluorocyclopropane ring-opening, while molecular dynamics (MD) simulates solvent effects on reaction trajectories. Validate models with kinetic isotope effects (KIEs) and in-situ FTIR data. Integrate findings with CRDC’s process simulation frameworks (RDF2050108) to refine mechanistic hypotheses .
Q. What strategies resolve contradictions between theoretical predictions and experimental spectroscopic data?
Q. What advanced kinetic methods are suitable for studying the compound’s photodegradation pathways?
Methodological Answer: Laser flash photolysis with time-resolved spectroscopy identifies transient intermediates. Couple with LC-MS/MS to track degradation products. Isotopic labeling () in acetate groups clarifies cleavage mechanisms. Align experimental setups with principles from fuel engineering (CRDC RDF2050106) for energy-transfer analyses .
Q. How can temperature-dependent NMR reveal dynamic behavior in the fluorocyclopropane ring?
Methodological Answer: Perform VT-NMR (−50°C to 100°C) to detect ring puckering or bond-angle distortions. Compare line-shape analysis with DFT-derived activation barriers for ring inversion. This approach is validated in studies on cyclopropane derivatives, as seen in experimental design frameworks .
Q. What interdisciplinary approaches enhance catalytic applications of this compound in materials science?
Methodological Answer: Integrate CRDC’s powder technology (RDF2050107) to develop fluorinated polymer matrices. Use SEM-EDS to map compound distribution in composites. Pair with rheological studies to assess mechanical stability under stress. Theoretical frameworks from ensure alignment with broader materials science paradigms .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
